molecular formula C8H8ClNO2 B2866987 8-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine CAS No. 769073-83-8

8-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine

Cat. No.: B2866987
CAS No.: 769073-83-8
M. Wt: 185.61
InChI Key: BPHSLNIDKYEFMN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine typically involves the chlorination of 2,3-dihydro-1,4-benzodioxin followed by amination. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the amination step can be carried out using ammonia or amine derivatives under controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms may enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzodioxins, amines, and alcohols, depending on the specific reagents and conditions used .

Scientific Research Applications

8-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the benzodioxin ring system play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine
  • 1,4-Benzodioxan-6-amine
  • 2,3-Dihydro-1,4-benzodioxin-6-amine

Uniqueness

8-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine is unique due to the presence of the chlorine atom at the 8th position, which imparts distinct chemical and biological properties. This substitution can enhance its reactivity and interaction with biological targets compared to its non-chlorinated analogs .

Properties

IUPAC Name

5-chloro-2,3-dihydro-1,4-benzodioxin-7-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c9-6-3-5(10)4-7-8(6)12-2-1-11-7/h3-4H,1-2,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHSLNIDKYEFMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C=C2Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

769073-83-8
Record name 8-chloro-2,3-dihydro-1,4-benzodioxin-6-amine
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